molecular formula C9H13F2NO2 B3010384 (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2309553-70-4

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B3010384
CAS RN: 2309553-70-4
M. Wt: 205.205
InChI Key: DVOXNIPOWXAAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as AZD-5069, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a highly selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the lungs.

Mechanism of Action

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a highly selective antagonist of the CCR2 receptor, which is expressed on the surface of inflammatory cells such as monocytes, macrophages, and T cells. By blocking the CCR2 receptor, this compound inhibits the recruitment of these inflammatory cells to the lungs, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the number of inflammatory cells in the lungs, decreasing the levels of inflammatory cytokines, and improving lung function. This compound has also been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its high selectivity for the CCR2 receptor, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a promising drug candidate for the treatment of respiratory diseases. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. These include further optimization of the synthesis method to improve yields and purity, as well as the development of new formulations to improve the pharmacokinetic profile of the drug. Additionally, this compound could be evaluated in combination with other drugs for the treatment of respiratory diseases, such as corticosteroids or bronchodilators. Finally, further studies could be conducted to investigate the potential use of this compound in other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of respiratory diseases such as COPD and asthma. Its high selectivity for the CCR2 receptor and favorable safety profile make it an attractive option for further development. Further studies are needed to optimize the synthesis method, improve the pharmacokinetic profile, and evaluate the potential use of this compound in combination with other drugs or for the treatment of other inflammatory diseases.

Synthesis Methods

The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 3-(difluoromethyl)azetidine with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanol. This intermediate is then oxidized using a suitable oxidizing agent to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, this compound has been shown to reduce inflammation in the lungs and improve lung function. This compound has also been evaluated in clinical trials for the treatment of COPD and asthma, where it has shown promising results in reducing exacerbations and improving lung function.

properties

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-8(11)7-3-12(4-7)9(13)6-1-2-14-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOXNIPOWXAAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.